![molecular formula C9H14ClNO4 B13471705 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactivity and structural novelty.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride involves multiple steps, typically starting with the formation of the bicyclo[2.1.1]hexane core. One common method involves a [2+2] cycloaddition reaction using photochemistry . This approach allows for the efficient construction of the spirocyclic framework, which can then be further functionalized to introduce the aminomethyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the photochemical [2+2] cycloaddition process. This method is advantageous due to its modularity and efficiency, allowing for the production of large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The spirocyclic framework allows for nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of new antibiotics or antiviral agents.
Industry: Used in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler analog without the spirocyclic oxetane ring.
Bicyclo[1.1.1]pentane: Another spirocyclic compound with a different ring structure.
Oxetane: A four-membered ring compound without the bicyclic framework.
Uniqueness
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride is unique due to its combination of a spirocyclic oxetane ring with a bicyclo[2.1.1]hexane core. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H14ClNO4 |
|---|---|
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO4.ClH/c10-3-7-1-8(2-7,6(11)12)9(14-7)4-13-5-9;/h1-5,10H2,(H,11,12);1H |
InChI-Schlüssel |
XXJFXYNXRBETEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C3(O2)COC3)C(=O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


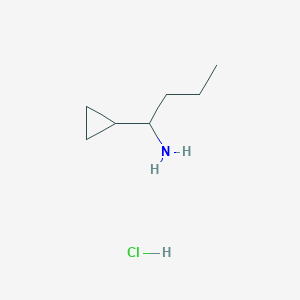
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)

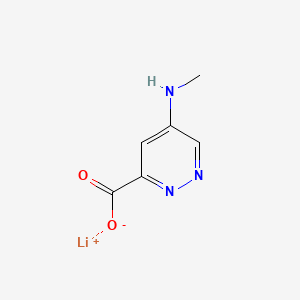
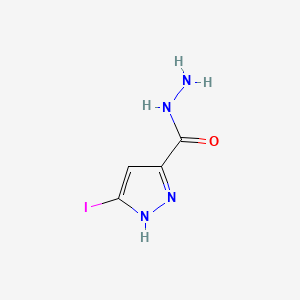

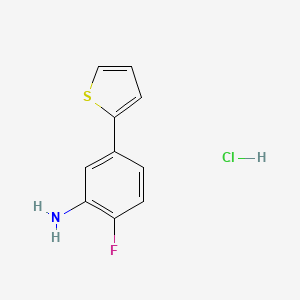
![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)
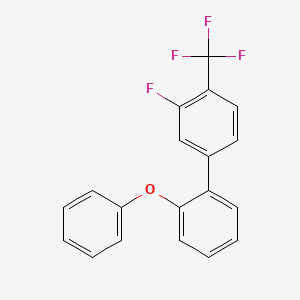
![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)


![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
